

Application Notes and Protocols: YEATS4 binder-1 in Cancer Research Models

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Compound of Interest

Compound Name: YEATS4 binder-1

Cat. No.: B15139767

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of YEATS4 in cancer and detail the use of **YEATS4 binder-1**, a potent and selective small molecule inhibitor, in cancer research models. The accompanying protocols offer detailed methodologies for key experiments to investigate the effects of this inhibitor on cancer cell biology.

Introduction to YEATS4 in Cancer

YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is an epigenetic reader that recognizes acetylated lysine residues on histones, playing a crucial role in chromatin modification and transcriptional regulation.^[1] Numerous studies have implicated YEATS4 as an oncogene in a variety of cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, breast cancer, and gastric cancer.^{[1][2][3]} Its overexpression is often associated with tumor progression, metastasis, and poor prognosis.^[3] YEATS4 exerts its oncogenic functions through involvement in several key signaling pathways, such as the p53, Wnt/ β -catenin, and NOTCH pathways.^{[2][4]} Consequently, the development of small molecule inhibitors targeting YEATS4 is a promising therapeutic strategy in oncology.^[5]

YEATS4 binder-1: A Potent and Selective Inhibitor

YEATS4 binder-1, also referred to as compound 4e, is a high-affinity small molecule that selectively binds to the acetyl-lysine (KAc) recognition site within the YEATS domain of YEATS4.^{[6][7]} This binding competitively inhibits the interaction of YEATS4 with acetylated

histones, thereby disrupting its function in transcriptional regulation. Its potency and selectivity make it a valuable tool for elucidating the biological roles of YEATS4 in cancer and for preclinical validation of YEATS4 as a therapeutic target.

Data Presentation

Table 1: In Vitro Efficacy of YEATS4 binder-1

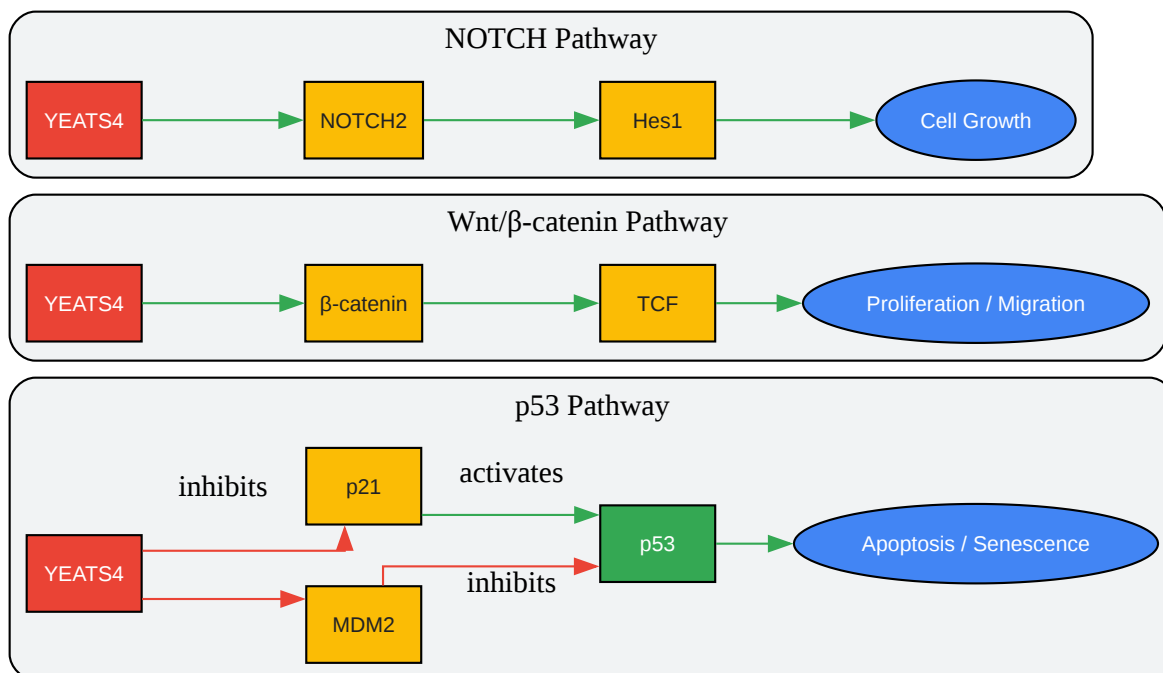
Parameter	Value	Reference
Binding Affinity (K _i)	37 nM	[6]
Cellular Target Engagement (IC ₅₀ in NanoBRET assay)	300 nM	[6]

**Table 2: Selectivity Profile of YEATS4 binder-1
(Compound 4e)**

YEATS Family Member	Selectivity Fold vs. YEATS4	Reference
YEATS1 (ENL)	>15	[6]
YEATS2	>15	[6]
YEATS3 (AF9)	>15	[6]

Signaling Pathways and Experimental Workflows

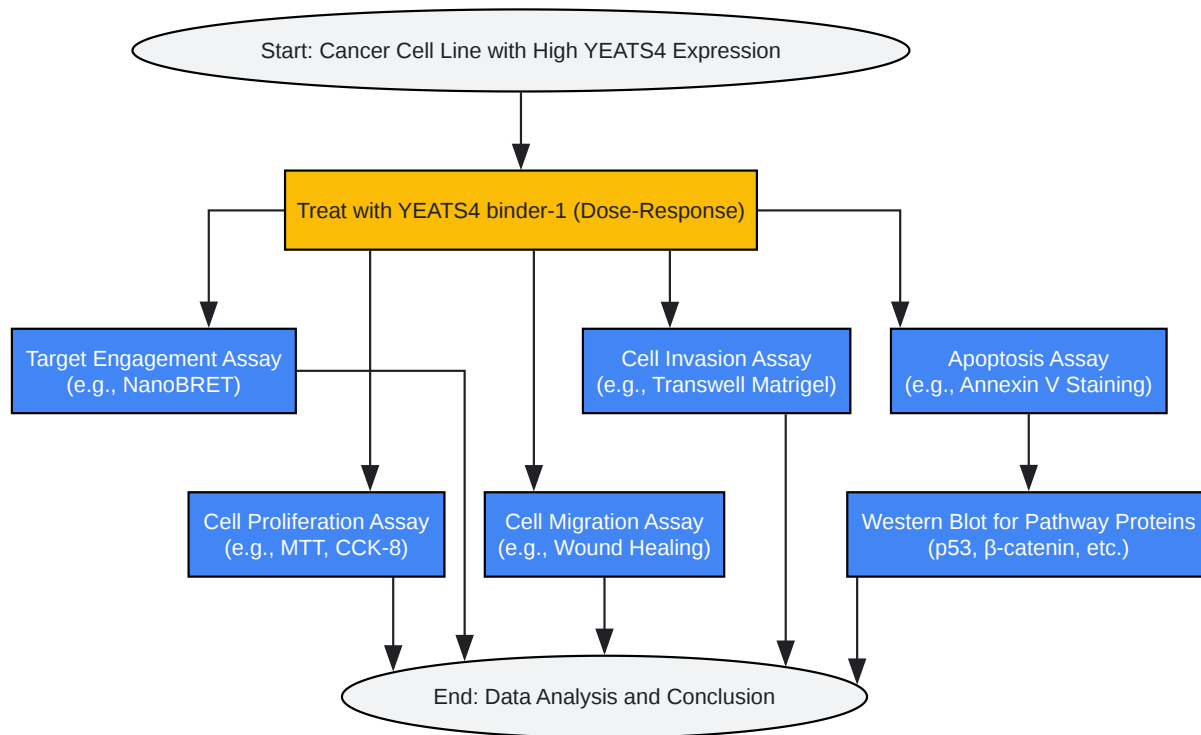
YEATS4 Signaling Pathways in Cancer



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Caption: Key signaling pathways involving YEATS4 in cancer.

Experimental Workflow for Characterizing YEATS4 binder-1



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Caption: Workflow for evaluating **YEATS4 binder-1** effects.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

This protocol is designed to confirm the binding of **YEATS4 binder-1** to YEATS4 within living cells.

Materials:

- HEK293T cells (or other suitable cell line)

- NanoBRET™ Nano-Luc®-YEATS4 fusion vector
- HaloTag®-Histone H3.3 fusion vector
- NanoBRET™ Nano-Glo® Substrate
- NanoBRET™ HaloTag® 618 Ligand
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., Lipofectamine® 3000)
- White, 96-well assay plates
- **YEATS4 binder-1**
- DMSO (vehicle control)

Procedure:

- Cell Seeding: Seed HEK293T cells in a white, 96-well plate at a density of 2×10^4 cells per well in 100 μ L of growth medium. Incubate overnight.
- Transfection: Co-transfect the cells with the Nano-Luc®-YEATS4 and HaloTag®-Histone H3.3 vectors according to the transfection reagent manufacturer's protocol.
- Compound Preparation: Prepare a serial dilution of **YEATS4 binder-1** in Opti-MEM. Also, prepare a vehicle control (DMSO in Opti-MEM).
- Ligand and Substrate Preparation: Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and HaloTag® 618 Ligand in Opti-MEM according to the manufacturer's instructions.
- Treatment: 24 hours post-transfection, remove the growth medium and add the prepared compound dilutions and vehicle control to the respective wells.
- Detection: Add the NanoBRET™ detection reagent to all wells. Incubate for 3-5 minutes at room temperature, protected from light.

- **Measurement:** Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
- **Data Analysis:** Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay measures the effect of **YEATS4 binder-1** on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

- Cancer cell line of interest (e.g., A549 for NSCLC, PANC-1 for pancreatic cancer)
- Complete growth medium
- **YEATS4 binder-1**
- DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom plates

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
- **Treatment:** Prepare serial dilutions of **YEATS4 binder-1** in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control (DMSO).

- Incubation: Incubate the plate for 24, 48, and 72 hours.
- MTT Addition: At each time point, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of **YEATS4 binder-1** on the ability of cancer cells to migrate and close a wound in a confluent monolayer.

Materials:

- Cancer cell line of interest
- Complete growth medium
- **YEATS4 binder-1**
- DMSO
- 6-well plates
- 200 μ L pipette tip

Procedure:

- Cell Seeding: Seed cells in 6-well plates and grow until they form a confluent monolayer.

- Wound Creation: Create a "scratch" in the monolayer using a sterile 200 μ L pipette tip.
- Washing: Gently wash the wells with PBS to remove detached cells.
- Treatment: Add fresh medium containing different concentrations of **YEATS4 binder-1** or vehicle control.
- Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
- Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 4: Transwell Invasion Assay

This assay evaluates the effect of **YEATS4 binder-1** on the ability of cancer cells to invade through a basement membrane matrix.

Materials:

- Cancer cell line of interest
- Serum-free medium
- Complete growth medium (as a chemoattractant)
- **YEATS4 binder-1**
- DMSO
- Transwell inserts with 8 μ m pore size
- Matrigel® Basement Membrane Matrix
- Cotton swabs
- Methanol
- Crystal violet stain (0.5% in 25% methanol)

- 24-well plates

Procedure:

- **Insert Coating:** Thaw Matrigel® on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel® and allow it to solidify at 37°C.
- **Cell Seeding:** Resuspend cancer cells in serum-free medium containing different concentrations of **YEATS4 binder-1** or vehicle control. Seed 5×10^4 cells into the upper chamber of the coated inserts.
- **Chemoattractant:** Add complete growth medium to the lower chamber of the 24-well plate.
- **Incubation:** Incubate for 24-48 hours.
- **Cell Removal:** After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
- **Fixation and Staining:** Fix the invading cells on the lower surface of the membrane with methanol, and then stain with crystal violet.
- **Imaging and Quantification:** Take images of the stained cells. Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the number of invading cells in several random fields under a microscope.

These notes and protocols provide a foundation for researchers to explore the therapeutic potential of targeting YEATS4 with **YEATS4 binder-1** in various cancer models. Careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.

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